molecular formula C16H11N3O4 B14367808 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 90059-71-5

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B14367808
CAS No.: 90059-71-5
M. Wt: 309.28 g/mol
InChI Key: JGLRGBRBOKWPOP-UHFFFAOYSA-N
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Description

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with 4-nitrobenzyl isothiocyanate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride . The reaction mixture is refluxed for several hours, followed by hydrolysis with an acidic solution to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-(2-(4-Aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antitumor agent make it a valuable compound for further research and development.

Properties

CAS No.

90059-71-5

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

3-[2-(4-nitrophenyl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2

InChI Key

JGLRGBRBOKWPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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